N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a tetrahydrobenzothiophene carboxamide derivative featuring a 3,4,5-trimethoxybenzoyl substituent and an allyl (prop-2-en-1-yl) group on the carboxamide nitrogen. The 3,4,5-trimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-prop-2-enyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-5-10-23-21(26)18-14-8-6-7-9-17(14)30-22(18)24-20(25)13-11-15(27-2)19(29-4)16(12-13)28-3/h5,11-12H,1,6-10H2,2-4H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLHHVFRIHNQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Attachment of the prop-2-en-1-yl group: This can be done through alkylation reactions.
Addition of the trimethoxyphenyl group: This step might involve acylation reactions using trimethoxybenzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core or the prop-2-en-1-yl group.
Reduction: Reduction reactions might target the carbonyl group or the benzothiophene ring.
Substitution: Substitution reactions could occur at various positions on the benzothiophene ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Nitrogen Substituent Variations
- N-Benzyl Analog (): The benzyl group increases aromaticity and may enhance π-π stacking interactions, though it reduces solubility compared to the allyl group .
- N-(1,1-Dioxidotetrahydro-3-thienyl) Analog (): The sulfone group introduces polarity and hydrogen-bonding capacity, which could affect binding specificity .
Aromatic Ring Modifications
- The 3,4,5-trimethoxyphenyl group in the target compound contrasts with simpler aryl groups (e.g., 4-methoxyphenyl in ). The trimethoxy substitution likely enhances electron-donating effects, stabilizing interactions with hydrophobic pockets in target proteins .
Physicochemical Properties
*Assumed based on similar synthesis protocols in .
Bioactivity and Functional Insights
- Antimicrobial Activity : Analogs with 4-methoxyphenyl or methylphenyl substituents () exhibit antibacterial and antifungal properties, suggesting the target compound’s trimethoxyphenyl group could offer enhanced activity due to increased electron density .
- Synthetic Feasibility : LC/MS data from confirm >95% purity for related compounds, indicating robust synthetic routes (e.g., coupling reactions, hydrolysis) that may apply to the target compound .
- Hydrogen-Bonding Patterns : The sulfone group in ’s analog and the methoxyethyl chain in ’s compound suggest distinct hydrogen-bonding networks, which could influence crystallinity and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
